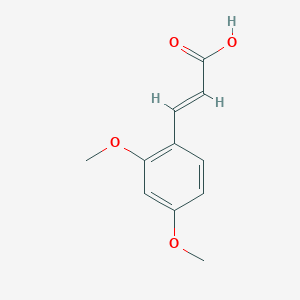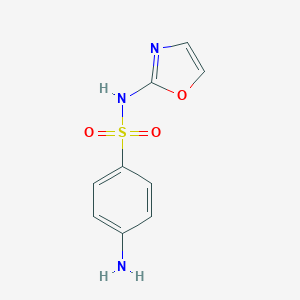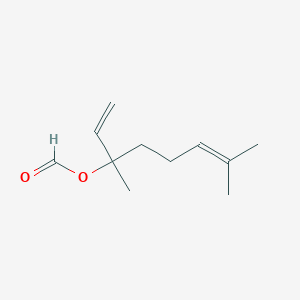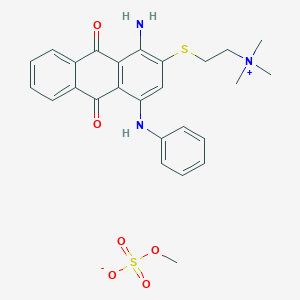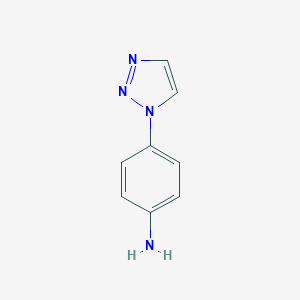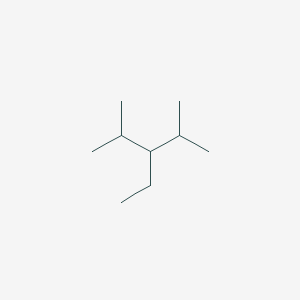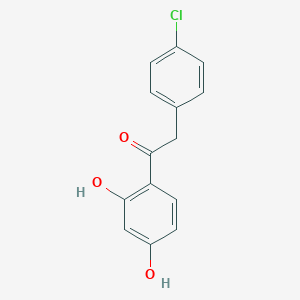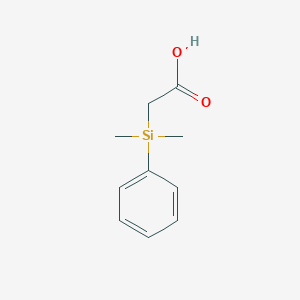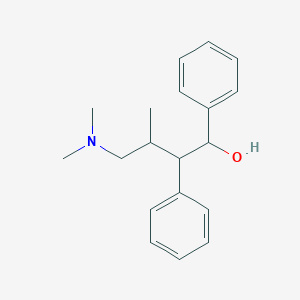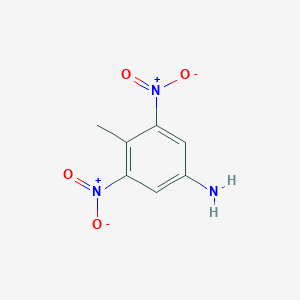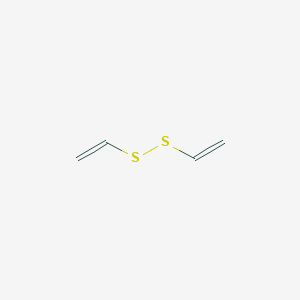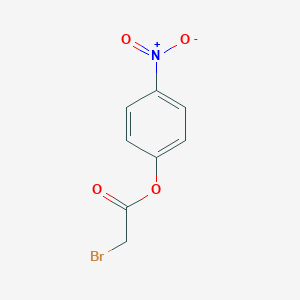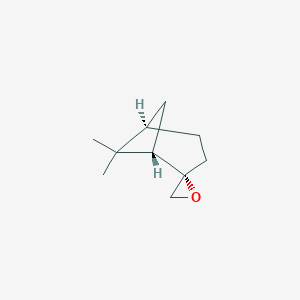
(1S,2S,5R)-(+)-2,10-Epoxypinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,5R)-(+)-2,10-Epoxypinane is a natural product that has been found to exhibit various biological activities. It is a bicyclic monoterpene that has a unique chemical structure, and its synthesis and research have gained significant interest in recent years.
Wirkmechanismus
The mechanism of action of (1S,2S,5R)-(+)-2,10-Epoxypinane is not fully understood. However, studies have shown that the compound exerts its biological activities by inhibiting the growth of cancer cells, fungi, and bacteria. The compound has been found to induce apoptosis in cancer cells and to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemische Und Physiologische Effekte
(1S,2S,5R)-(+)-2,10-Epoxypinane has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Additionally, (1S,2S,5R)-(+)-2,10-Epoxypinane has been found to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of (1S,2S,5R)-(+)-2,10-Epoxypinane for lab experiments include its potential as a lead compound for the development of new drugs and its ability to inhibit the growth of cancer cells, fungi, and bacteria. However, the synthesis of the compound is complex, and the yield is generally low. Additionally, the compound is not readily available, which limits its use in lab experiments.
Zukünftige Richtungen
For the research of (1S,2S,5R)-(+)-2,10-Epoxypinane include the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications. The compound's potential as an insecticide and as a lead compound for the development of new drugs should also be explored further. Finally, more studies are needed to determine the compound's safety and toxicity in vivo.
Conclusion:
In conclusion, (1S,2S,5R)-(+)-2,10-Epoxypinane is a natural product that has gained significant interest due to its potential biological activities. The compound has been found to exhibit antitumor, antifungal, and antibacterial activities, and its potential therapeutic applications have been explored extensively. The synthesis of the compound is complex, and the yield is generally low. However, future research may lead to the development of more efficient synthesis methods. Overall, (1S,2S,5R)-(+)-2,10-Epoxypinane is a promising compound that warrants further research.
Synthesemethoden
The synthesis of (1S,2S,5R)-(+)-2,10-Epoxypinane is a complex process that involves several steps. The most commonly used method for the synthesis of (1S,2S,5R)-(+)-2,10-Epoxypinane is through the use of chiral auxiliary reagents. The synthesis usually starts with the preparation of the chiral auxiliary, which is then used to synthesize the desired product. The yield of the synthesis is generally low, and the process requires a high level of expertise.
Wissenschaftliche Forschungsanwendungen
(1S,2S,5R)-(+)-2,10-Epoxypinane has been found to exhibit various biological activities, including antitumor, antifungal, and antibacterial activities. It has also been found to have potential as an insecticide and as a lead compound for the development of new drugs. The compound has been extensively studied in vitro and in vivo, and its potential therapeutic applications have been explored.
Eigenschaften
CAS-Nummer |
18680-30-3 |
|---|---|
Produktname |
(1S,2S,5R)-(+)-2,10-Epoxypinane |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(1S,2S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] |
InChI |
InChI=1S/C10H16O/c1-9(2)7-3-4-10(6-11-10)8(9)5-7/h7-8H,3-6H2,1-2H3/t7-,8+,10-/m1/s1 |
InChI-Schlüssel |
OUXAABAEPHHZPC-KHQFGBGNSA-N |
Isomerische SMILES |
CC1([C@@H]2CC[C@]3([C@H]1C2)CO3)C |
SMILES |
CC1(C2CCC3(C1C2)CO3)C |
Kanonische SMILES |
CC1(C2CCC3(C1C2)CO3)C |
Andere CAS-Nummern |
18680-30-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



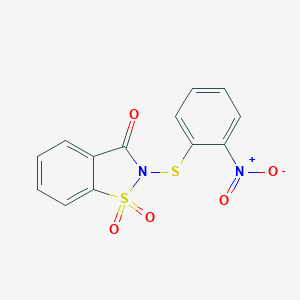
![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)
